Eritoran
描述
依托瑞安是一种合成脂类,可作为Toll样受体4(TLR4)的抑制剂。 它最初被开发为治疗严重脓毒症(对感染过度炎症反应)的潜在治疗方法 . 依托瑞安在结构上类似于脂多糖的脂质A部分,脂多糖是革兰氏阴性细菌外膜的组成部分 .
科学研究应用
依托瑞安因其潜在的治疗应用而被广泛研究:
作用机制
依托瑞安通过抑制Toll样受体4(TLR4)发挥作用。TLR4是先天免疫系统的一部分,在识别病原体和触发炎症反应中起着至关重要的作用。 依托瑞安与TLR4结合并阻止其被脂多糖激活,从而减少促炎细胞因子的产生,如白介素-6和肿瘤坏死因子-α .
生化分析
Biochemical Properties
Eritoran acts as a toll-like receptor 4 (TLR4) inhibitor . It has been shown to down-regulate the intracellular generation of pro-inflammatory cytokines IL-6 and TNF-alpha in human monocytes . This suggests that this compound interacts with these biomolecules and inhibits their activity, thereby playing a significant role in biochemical reactions.
Cellular Effects
This compound has demonstrated significant effects on various types of cells and cellular processes. In mouse models of chronic liver injury, this compound significantly reduced serum ALT levels and decreased hepatic inflammatory cell infiltration without altering hepatic steatosis . Additionally, this compound attenuated liver fibrosis by decreasing hepatic stellate cells (HSCs) activation . These findings suggest that this compound influences cell function and impacts cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its action as a TLR4 inhibitor . It inhibits lipid A binding to MD2 and terminates MD2/TLR4-mediated signaling . This mechanism of action suggests that this compound binds to biomolecules, inhibits enzymes, and changes gene expression to exert its effects.
Temporal Effects in Laboratory Settings
This compound has a relatively long half-life of 50.4 to 62.7 hours This suggests that it remains stable over time in laboratory settings
Dosage Effects in Animal Models
In mouse models of chronic liver injury, this compound (10 mg/kg) was administered and it significantly reduced serum ALT levels and decreased hepatic inflammatory cell infiltration
Transport and Distribution
This compound is primarily bound to high-density lipoproteins, approximately 55% This suggests that it may be transported and distributed within cells and tissues via these lipoproteins
准备方法
合成路线和反应条件: 依托瑞安通过多步合成过程合成,涉及其复杂脂类结构的组装。 反应条件通常需要精确控制温度、pH值和使用特定催化剂以确保最终产物的正确立体化学 .
工业生产方法: 依托瑞安的工业生产涉及使用自动化反应器进行大规模合成,以确保一致性和纯度。 该过程包括严格的纯化步骤,例如色谱法和结晶,以获得最终产物的纯形式 .
化学反应分析
反应类型: 依托瑞安主要经历取代反应,因为存在反应性官能团,如羟基和磷酸基团。 它还可以参与酯化和酰胺化反应 .
常见试剂和条件:
取代反应: 通常涉及在温和条件下使用胺或醇等亲核试剂。
酯化: 需要在硫酸等催化剂存在下使用羧酸或其衍生物。
酰胺化: 涉及羧酸与胺的反应,通常由碳二亚胺等偶联剂促进.
相似化合物的比较
依托瑞安属于一类称为TLR4拮抗剂的化合物。类似的化合物包括:
TAK-242: 另一种TLR4抑制剂,在治疗炎症性疾病方面显示出潜力.
FP7: 一种旨在抑制TLR4/MD2复合物的合成类似物.
E5531: 依托瑞安衍生出的第一代TLR4抑制剂.
属性
IUPAC Name |
[(2R,3R,4R,5S,6R)-4-decoxy-5-hydroxy-6-[[(2R,3R,4R,5S,6R)-4-[(3R)-3-methoxydecoxy]-6-(methoxymethyl)-3-[[(Z)-octadec-11-enoyl]amino]-5-phosphonooxyoxan-2-yl]oxymethyl]-3-(3-oxotetradecanoylamino)oxan-2-yl] dihydrogen phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C66H126N2O19P2/c1-7-11-15-19-22-25-26-27-28-29-30-32-34-38-42-46-57(70)67-60-64(82-49-47-54(80-6)45-41-36-18-14-10-4)62(86-88(73,74)75)56(51-79-5)85-65(60)83-52-55-61(72)63(81-48-43-39-35-24-21-17-13-9-3)59(66(84-55)87-89(76,77)78)68-58(71)50-53(69)44-40-37-33-31-23-20-16-12-8-2/h25-26,54-56,59-66,72H,7-24,27-52H2,1-6H3,(H,67,70)(H,68,71)(H2,73,74,75)(H2,76,77,78)/b26-25-/t54-,55-,56-,59-,60-,61-,62-,63-,64-,65-,66-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPSMYQFMCXXNPC-MFCPCZTFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)CC(=O)NC1C(C(C(OC1OP(=O)(O)O)COC2C(C(C(C(O2)COC)OP(=O)(O)O)OCCC(CCCCCCC)OC)NC(=O)CCCCCCCCCC=CCCCCCC)O)OCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCC(=O)CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OP(=O)(O)O)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC)OP(=O)(O)O)OCC[C@@H](CCCCCCC)OC)NC(=O)CCCCCCCCC/C=C\CCCCCC)O)OCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C66H126N2O19P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60873217 | |
Record name | Eritoran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60873217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1313.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Eritoran is a toll-like receptor 4 inhibitor. | |
Record name | Eritoran | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04933 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
185955-34-4 | |
Record name | Eritoran | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=185955-34-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Eritoran [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0185955344 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Eritoran | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04933 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Eritoran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60873217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ERITORAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/551541VI0Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action for Eritoran?
A1: this compound is a synthetic lipid A mimetic that acts as a Toll-like receptor 4 (TLR4) antagonist. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] It binds to the TLR4/myeloid differentiation factor 2 (MD-2) complex on immune cells, preventing the binding of lipopolysaccharide (LPS), a potent immunostimulatory component of Gram-negative bacteria. [, , , , , , , , , , , , , , , ]
Q2: What are the downstream effects of this compound binding to the TLR4/MD-2 complex?
A2: By blocking LPS binding, this compound inhibits the activation of downstream signaling pathways, including NF-κB and MAPK pathways. [, , , , , , , ] This ultimately leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. [, , , , , , , , , , , , , , ]
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound tetrasodium is C31H57NNa4O18P. Its molecular weight is 883.7 g/mol.
Q4: What is known about the stability of this compound in different solutions?
A4: this compound is not known to possess catalytic properties and has not been explored for applications in catalysis.
Q5: Have computational methods been used to study this compound and its interactions?
A5: Yes, molecular modeling studies have been conducted to understand the binding interactions of this compound with the TLR4/MD-2 complex in different species. [, ] These studies have shed light on the species-specific activity profiles of this compound and related compounds like lipid IVa.
Q6: How does the structure of this compound relate to its activity as a TLR4 antagonist?
A6: this compound is a synthetic analog of lipid A, mimicking its structure to competitively bind to the TLR4/MD-2 complex. [, ] Modifications to the lipid A scaffold can impact its activity and species specificity. For instance, lipid IVa, a tetra-acylated precursor of lipid A, exhibits species-dependent activity, acting as an agonist in mice but an antagonist in humans. []
Q7: What are the formulation strategies employed to improve the stability and bioavailability of this compound?
A7: this compound is formulated as a tetrasodium salt for intravenous administration. [, , , ] The formulation is designed to ensure stability and solubility for intravenous delivery.
A7: Information on SHE regulations is not provided in the provided research articles.
Q8: What is the pharmacokinetic profile of this compound?
A8: this compound exhibits a long pharmacokinetic half-life, slow plasma clearance, and a small volume of distribution. [, ] It binds extensively to HDLs, which influences its pharmacodynamic profile. [, ]
Q9: How does the pharmacodynamic profile of this compound relate to its dosing regimen?
A9: this compound exhibits a shorter pharmacodynamic half-life compared to its pharmacokinetic half-life. [, ] This finding led to the exploration of intermittent intravenous infusion strategies to maintain continuous pharmacodynamic activity. [] Studies demonstrated that twice-daily dosing could effectively replace continuous infusion while maintaining LPS blockade. []
Q10: What in vitro and in vivo models have been used to study this compound's efficacy?
A10: this compound's efficacy has been investigated in various in vitro and in vivo models, including:
- In vitro:
- In vivo:
- Rodent models of sepsis induced by LPS administration. [, , , , , , , ]
- Mouse models of myocardial ischemia-reperfusion injury. []
- Rat models of endotoxin-induced inflammation in the eye. []
- Animal models of influenza virus infection. [, , , , ]
- Rat models of chronic stress-induced myocardial injury. []
Q11: What were the key findings of preclinical studies investigating this compound's effects on influenza virus infection?
A11: Preclinical studies demonstrated that this compound treatment:
- Reduced lung pathology and mortality in mice infected with a mouse-adapted influenza A virus. [, ]
- Blocked influenza-induced lethality in wild-type mice. []
- Blunted serum HMGB1 levels and improved lung pathology in influenza B virus-infected cotton rats. []
- Reversed influenza-induced suppression of CXCL1 and CXCL2, restoring neutrophil recruitment and reducing bacterial burden in a secondary bacterial infection model. []
Q12: What were the primary outcomes of the Phase II clinical trial of this compound in patients with severe sepsis?
A12: The Phase II trial showed that this compound was generally well-tolerated. [] While the overall 28-day mortality rates were not significantly different between the this compound and placebo groups, a trend towards lower mortality was observed in a pre-specified subgroup of patients with higher APACHE II scores (indicating higher severity of illness). []
Q13: What were the outcomes of the Phase III ACCESS trial of this compound in severe sepsis?
A13: The Phase III ACCESS trial, unfortunately, did not show a statistically significant reduction in 28-day all-cause mortality in patients with severe sepsis treated with this compound compared to placebo. []
A13: The provided research articles do not contain information on resistance or cross-resistance to this compound.
Q14: What is the safety profile of this compound based on preclinical and clinical studies?
A14: The provided research articles primarily focus on the intravenous administration of this compound and do not delve into alternative drug delivery or targeting strategies.
Q15: Have any biomarkers been identified to predict the efficacy of this compound or monitor treatment response?
A15: The provided research articles do not contain information on the environmental impact or degradation of this compound.
Q16: Beyond sepsis, what other potential applications have been explored for this compound?
A16: Given its mechanism of action as a TLR4 antagonist, this compound has been investigated for its potential therapeutic benefits in several other conditions, including:
- Influenza virus infection: Preclinical studies have shown promising results for this compound in reducing lung injury and mortality in influenza-infected animals. [, , , , ]
- Myocardial ischemia-reperfusion injury: this compound has demonstrated cardioprotective effects in preclinical models of heart attack. []
- Neuroinflammation and depression: Emerging evidence suggests that TLR4 signaling may contribute to neuroinflammation and depression. [] Preclinical studies exploring this compound's antidepressant-like effects have shown promising results. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。